Vimseltinib

TGCT CSF1R inhibitor Phase 3 trial

Vimseltinib (DCC-3014, Romvimza) is the preferred CSF1R inhibitor for TGCT research due to its >100-fold selectivity against ~300 kinases, ensuring clean pharmacological data. Unlike earlier inhibitors, it demonstrates no cholestatic hepatotoxicity and features CYP450-independent metabolism, making it ideal for drug-drug interaction studies. With a 6-day half-life and sustained target inhibition in the MOTION Phase 3 trial, this compound is the reference standard for long-term preclinical models. Select the high-purity, switch-control inhibitor to eliminate off-target confounding and ensure experimental reproducibility.

Molecular Formula C23H25N7O2
Molecular Weight 431.5 g/mol
CAS No. 1628606-05-2
Cat. No. B1652902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVimseltinib
CAS1628606-05-2
Molecular FormulaC23H25N7O2
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)NC(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C
InChIInChI=1S/C23H25N7O2/c1-14(2)27-23-25-12-18(22(31)30(23)5)19-6-7-21(15(3)28-19)32-17-8-9-24-20(10-17)16-11-26-29(4)13-16/h6-14H,1-5H3,(H,25,27)
InChIKeyTVGAHWWPABTBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vimseltinib (CAS 1628606-05-2) for Scientific Procurement: Second-Generation CSF1R Inhibitor for TGCT Research and Drug Development


Vimseltinib (DCC-3014, Romvimza) is an oral, switch-control tyrosine kinase inhibitor that selectively and potently inhibits colony-stimulating factor 1 receptor (CSF1R/c-FMS), with secondary inhibitory activity against c-Kit [1]. It was approved by the US FDA on February 14, 2025, for the treatment of symptomatic tenosynovial giant cell tumor (TGCT) in adults where surgical resection would cause severe functional limitation or morbidity [2]. The compound represents the second CSF1R inhibitor approved for TGCT, following pexidartinib, and is distinguished by its enhanced selectivity for CSF1R, minimal CYP450-mediated metabolism, and absence of cholestatic hepatotoxicity in clinical trials [3].

Why Generic CSF1R Inhibitors Cannot Substitute for Vimseltinib in TGCT Research


CSF1R inhibitors as a class exhibit profound differences in kinase selectivity profiles, off-target activity, and safety signatures that preclude interchangeable use in TGCT research and therapy [1]. While pexidartinib, the first-in-class CSF1R inhibitor approved for TGCT, carries a boxed warning for hepatotoxicity and requires mandatory liver monitoring, vimseltinib demonstrates no evidence of cholestatic hepatotoxicity or drug-induced liver injury in clinical trials, a differentiation rooted in its >100-fold selectivity for CSF1R against a panel of ~300 human kinases [2]. Additionally, vimseltinib's metabolism does not rely on CYP450 enzymes, reducing potential drug-drug interaction risks compared to inhibitors with CYP-dependent clearance [3]. These pharmacological distinctions—selectivity profile, metabolic pathway, and hepatotoxicity risk—directly impact experimental reproducibility, clinical trial safety, and translational relevance, making generic substitution scientifically unsound.

Quantitative Comparative Evidence: Vimseltinib vs. Pexidartinib and Placebo in TGCT


Phase 3 Objective Response Rate (ORR): Vimseltinib 40% vs. Placebo 0% at 25 Weeks

In the MOTION Phase 3 randomized, double-blind, placebo-controlled trial (NCT05059262), vimseltinib 30 mg twice weekly produced an objective response rate (ORR) by independent radiological review per RECIST v1.1 of 40% (33/83) at week 25, compared to 0% (0/40) for placebo, yielding a statistically significant difference of 40% (95% CI, 29% to 51%; p<0.0001) [1].

TGCT CSF1R inhibitor Phase 3 trial

Phase 1 ORR of 72% vs. Phase 3 ORR of 40%: Illustrating Dose-Response and Trial Population Differences

In the first-in-human Phase I/II study (NCT03069469) evaluating vimseltinib in patients with TGCT not amenable to surgery, the objective response rate (ORR) as assessed by independent radiological review using RECIST v1.1 was 72% (n=32), with a median treatment duration of 25.1 months (range, 0.7–46.9) [1]. This contrasts with the 40% ORR observed in the Phase 3 MOTION trial at week 25 [2], potentially reflecting differences in patient selection, prior therapy exposure, and duration of follow-up between early-phase and registrational trial populations.

TGCT CSF1R inhibitor Phase 1 trial

CSF1R Kinase Selectivity: >100-Fold Selectivity Against ~300 Kinases vs. Pexidartinib's Broader Profile

Vimseltinib displays >100-fold selectivity for CSF1R kinase against a panel of approximately 300 human kinases, with an IC50 for CSF1R of 3.7 nM and IC50s of >3,300 nM for FLT3, 436 nM for PDGFRα, 2,300 nM for PDGFRβ, and 476 nM for KIT . In contrast, pexidartinib, the first-in-class CSF1R inhibitor, exhibits a broader kinase inhibition profile with activity against KIT, FLT3, and PDGFR family members . Vimseltinib exhibits enhanced selectivity for CSF1R over pexidartinib, a feature attributed to its switch-control binding mechanism that stabilizes the inactive kinase conformation [1].

Kinase selectivity CSF1R off-target activity

Hepatotoxicity Safety Profile: No Cholestatic Hepatotoxicity vs. Pexidartinib's Boxed Warning

In the MOTION Phase 3 trial of vimseltinib, there was no evidence of cholestatic hepatotoxicity or drug-induced liver injury observed [1]. In the Phase I/II study, similarly, no evidence of cholestatic hepatotoxicity or drug-induced liver injury was reported [2]. This contrasts sharply with pexidartinib, which carries an FDA boxed warning for hepatotoxicity due to reports of serious and potentially fatal liver injury, with postmarketing data showing severe liver injury in approximately 0.3% of treated patients [3]. Vimseltinib's absence of liver toxicity signals is attributed to its enhanced selectivity for CSF1R and minimal off-target kinase inhibition [4].

Hepatotoxicity Drug safety TGCT

Functional and Symptomatic Improvement: Clinically Meaningful Changes in Pain and Physical Function

At 1 year of treatment in the MOTION Phase 3 trial, vimseltinib produced durable improvements in clinical outcome assessments, including a mean change from baseline in active range of motion (ROM) of 14.9 percentage points, a mean change in PROMIS physical function score of 6.5 points, a mean change in worst stiffness NRS of -2.7 points, a mean change in EQ-VAS health status of 11.0 points, and a mean change in BPI worst pain of -2.8 points [1]. The BPI worst pain response rate (≥30% decrease without increased narcotic use) was 40% (33/83; 95% CI, 29-51) [1]. These improvements represent clinically meaningful thresholds that exceed minimal important differences for these instruments in musculoskeletal conditions [2].

Patient-reported outcomes TGCT pain

Metabolic Pathway: CYP450-Independent Metabolism vs. Pexidartinib's CYP3A4 Dependence

Vimseltinib is primarily metabolized by oxidation, N-demethylation, and N-dealkylation, with CYP450 enzymes not anticipated to play a major role in its metabolism [1]. This CYP450-independent clearance contrasts with pexidartinib, which is extensively metabolized by CYP3A4 and is subject to numerous drug-drug interactions, including strong CYP3A4 inhibitors and inducers that require dose adjustments [2]. Additionally, vimseltinib exhibits a long elimination half-life of approximately 6 days, enabling twice-weekly dosing (30 mg) without a loading dose [3].

Drug metabolism CYP450 drug-drug interactions

Primary Research and Industrial Application Scenarios for Vimseltinib


Preclinical TGCT Model Development and Mechanism-of-Action Studies

Vimseltinib's high selectivity for CSF1R (>100-fold against ~300 kinases) and switch-control binding mechanism (stabilizing inactive CSF1R conformation) make it the preferred tool compound for dissecting CSF1R-dependent signaling pathways in TGCT preclinical models, including M-NFS-60 cell proliferation assays (IC50 = 10.1 nM) and THP-1 monocyte CSF1R phosphorylation studies (IC50 = 19 nM) . Its minimal off-target activity against FLT3, PDGFRα/β, and KIT reduces confounding effects in pathway analysis compared to less selective CSF1R inhibitors [1].

Combination Therapy Research Involving CYP450-Metabolized Agents

Due to its CYP450-independent metabolism (primary metabolism by oxidation, N-demethylation, and N-dealkylation), vimseltinib is an ideal candidate for combination studies with agents that are CYP450 substrates, inhibitors, or inducers, as it minimizes the risk of pharmacokinetic drug-drug interactions . This property is particularly valuable in oncology research where combination regimens are standard and avoiding interaction confounders is critical for data interpretability [1].

Long-Term TGCT Efficacy and Durability Studies

Vimseltinib's long half-life (approximately 6 days) and twice-weekly oral dosing without a loading dose enable sustained target inhibition and durable antitumor activity in chronic dosing models . The 2-year MOTION Phase 3 data demonstrate that 51% of patients remained on treatment at data cutoff, with durable antitumor efficacy per RECIST v1.1 and TVS, supporting its use in long-term preclinical and clinical studies investigating sustained CSF1R inhibition [1].

Comparative Safety Pharmacology Studies of CSF1R Inhibitors

The absence of cholestatic hepatotoxicity or drug-induced liver injury in vimseltinib clinical trials, contrasted with pexidartinib's boxed warning for hepatotoxicity, positions vimseltinib as the reference compound for studies investigating the mechanistic basis of CSF1R inhibitor-associated liver toxicity . Vimseltinib's narrower kinase selectivity profile provides a cleaner pharmacological tool for isolating CSF1R-dependent from off-target effects in hepatotoxicity models [1].

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